molecular formula C11H16N2O2 B14224316 N,N-Diethyl-4-methyl-3-nitroaniline CAS No. 810662-45-4

N,N-Diethyl-4-methyl-3-nitroaniline

Cat. No.: B14224316
CAS No.: 810662-45-4
M. Wt: 208.26 g/mol
InChI Key: JKENWCYKZBBBTB-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-3-nitroaniline: is an organic compound with the molecular formula C11H16N2O2. It is a derivative of aniline, where the amino group is substituted with diethyl and a nitro group is attached to the aromatic ring. This compound is known for its pale yellow to yellow crystalline appearance and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N,N-Diethyl-4-methyl-3-nitroaniline often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,N-Diethyl-4-methyl-3-nitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Oxidation: This compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Reduction: N,N-Diethyl-4-methyl-3-aminobenzene.

    Oxidation: N,N-Diethyl-4-methyl-3-nitrosoaniline.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: N,N-Diethyl-4-methyl-3-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

Industry: This compound finds applications in the production of agrochemicals, where it is used as a precursor for herbicides and insecticides. It is also used in the manufacture of rubber chemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-methyl-3-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The compound’s molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

    N,N-Diethyl-4-nitroaniline: Similar structure but lacks the methyl group.

    N,N-Dimethyl-4-nitroaniline: Similar structure but with dimethyl substitution instead of diethyl.

    N-Methyl-4-nitroaniline: Contains a single methyl group instead of diethyl.

Uniqueness: N,N-Diethyl-4-methyl-3-nitroaniline is unique due to the presence of both diethyl and methyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

810662-45-4

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-diethyl-4-methyl-3-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-4-12(5-2)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3

InChI Key

JKENWCYKZBBBTB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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